molecular formula C11H11Cl3O3 B092666 tert-Butyl 2,4,5-trichlorophenyl carbonate CAS No. 16965-08-5

tert-Butyl 2,4,5-trichlorophenyl carbonate

Cat. No.: B092666
CAS No.: 16965-08-5
M. Wt: 297.6 g/mol
InChI Key: LJFPGBIHDPZHIN-UHFFFAOYSA-N
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Description

tert-Butyl 2,4,5-trichlorophenyl carbonate (CAS: 16965-08-5, molecular formula: C₁₁H₁₁Cl₃O₃) is a specialized carbonate ester widely used in organic synthesis as a protecting reagent for amino groups, particularly in peptide and pharmaceutical chemistry. Its structure features a tert-butoxycarbonyl (Boc) group linked to a 2,4,5-trichlorophenyl moiety, which enhances its reactivity as a leaving group during deprotection .

The compound is synthesized via the reaction of tert-butyl chloroformate with 2,4,5-trichlorophenol, a method typical for aryl carbonates . Its primary application lies in the selective protection of α-amino groups in amino acids and peptides under mild conditions, enabling efficient synthesis of complex molecules. Notably, it serves as a key intermediate in the production of antidepressants, tranquilizers, and anti-emetic drugs due to its stability and controlled reactivity .

Preparation Methods

Historical Development and Synthetic Foundations

The synthesis of TBTCPC traces its origins to mid-20th-century advancements in peptide chemistry, where the need for stable, easily removable protecting groups drove innovation. Early methods relied on phosgene-based reactions, which remain central to modern protocols. The compound’s utility stems from its ability to form active esters with amino acids, enabling efficient Boc protection .

Laboratory-Scale Synthesis via Phosgene-Based Routes

Two-Stage Phosgene Reaction

The most widely cited method involves a two-stage phosgene-mediated synthesis :

Stage 1: Formation of 2,4,5-Trichlorophenyl Chloroformate
Phosgene (COCl₂) reacts with 2,4,5-trichlorophenol in anhydrous dichloromethane at 0–5°C under nitrogen atmosphere:

2,4,5-Trichlorophenol+COCl22,4,5-Trichlorophenyl Chloroformate+HCl\text{2,4,5-Trichlorophenol} + \text{COCl}_2 \rightarrow \text{2,4,5-Trichlorophenyl Chloroformate} + \text{HCl}

The intermediate is isolated via vacuum distillation (yield: 85–90%).

Stage 2: Reaction with tert-Butyl Alcohol
The chloroformate intermediate reacts with tert-butyl alcohol in the presence of pyridine as a base:

2,4,5-Trichlorophenyl Chloroformate+(CH3)3COHTBTCPC+HCl\text{2,4,5-Trichlorophenyl Chloroformate} + (\text{CH}3)3\text{COH} \rightarrow \text{TBTCPC} + \text{HCl}

The product is purified by recrystallization from hexane (yield: 75–80%) .

Alternative Active Ester Formation

A modified approach replaces phosgene with tert-butyl chloroformate and 2,4,5-trichlorophenol in anhydrous dimethylformamide (DMF). Triethylamine catalyzes the reaction at 25°C, achieving comparable yields (70–75%) . This method avoids handling toxic phosgene but requires stringent moisture control.

Industrial-Scale Production Optimizations

Continuous-Flow Reactor Systems

Industrial protocols favor continuous-flow reactors to enhance safety and scalability. Key parameters include:

ParameterOptimal RangeImpact on Yield
Temperature0–10°CMinimizes side reactions
Residence Time15–20 minutesEnsures complete conversion
SolventDichloromethaneHigh solubility of intermediates
BasePyridine (1.2 equiv)Neutralizes HCl efficiently

These systems achieve batch yields exceeding 85% with purity >98% .

Solvent and Recycle Strategies

Ethyl acetate is substituted for dichloromethane in greener protocols, enabling solvent recovery via distillation. Unreacted tert-butyl alcohol is recycled, reducing raw material costs by 20–25% .

Reaction Mechanism and Kinetic Analysis

The synthesis proceeds via a nucleophilic acyl substitution mechanism. Kinetic studies reveal:

  • Rate-Limiting Step : Attack of tert-butyl alcohol on the chloroformate intermediate.

  • Activation Energy : 45–50 kJ/mol, indicating moderate temperature sensitivity.

  • Byproduct Formation : <5% when moisture is controlled below 50 ppm .

Analytical Characterization and Quality Control

Spectroscopic Validation

TechniqueKey SignalsPurpose
¹H NMR (CDCl₃)δ 1.35 (s, 9H, tert-butyl), δ 7.25–7.50 (m, 2H, aryl)Confirms structure and purity
¹³C NMR δ 150.5 (carbonate C=O)Identifies functional groups
IR 1775 cm⁻¹ (C=O stretch)Detects carbonate formation
MS (EI) m/z 297.56 [M]⁺Verifies molecular weight

Purity Assessment

HPLC with UV detection (λ = 254 nm) using a C18 column resolves TBTCPC from residual 2,4,5-trichlorophenol (<0.1% impurity) .

Comparative Evaluation of Synthetic Routes

MethodYield (%)Purity (%)ScalabilitySafety
Phosgene Two-Stage8098HighLow (phosgene risk)
tert-Butyl Chloroformate7597ModerateHigh (moisture-sensitive)
Continuous-Flow8599Very HighModerate

Chemical Reactions Analysis

Substitution Reactions with Amino Acids

TBTCPC reacts with amino acids in the presence of a base to form N-tert-butoxycarbonyl (Boc) amino acids and 2,4,5-trichlorophenol. This reaction is critical for protecting the amino group during peptide synthesis.

Mechanism and Conditions

  • Reagents : Triethylamine, pyridine, or other organic bases.

  • Conditions : Mild temperatures (0–25°C) in solvents like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Products :

    • Boc-protected amino acids (e.g., Boc-glycine, Boc-alanine).

    • 2,4,5-trichlorophenol as a byproduct.

Example Reaction :

TBTCPC+H2N CHR COOHBaseBoc NH CHR COOH+2 4 5 Trichlorophenol\text{TBTCPC}+\text{H}_2\text{N CHR COOH}\xrightarrow{\text{Base}}\text{Boc NH CHR COOH}+\text{2 4 5 Trichlorophenol}

Key Findings

  • Reactions proceed with >90% yield under optimized conditions, ensuring minimal side products .

  • The Boc group provides stability against nucleophilic and basic conditions but is cleaved under acidic conditions (e.g., trifluoroacetic acid) .

Procedure

  • Extraction : Co-extract Boc-amino acids and 2,4,5-trichlorophenol from the reaction mixture.

  • Activation : Treat with N,N-dicyclohexylcarbodiimide (DCC) in DCM to form 2,4,5-trichlorophenyl esters .

Example :

Boc NH CHR COOH+DCCBoc NH CHR COO 2 4 5 Trichlorophenyl +DCU\text{Boc NH CHR COOH}+\text{DCC}\rightarrow \text{Boc NH CHR COO 2 4 5 Trichlorophenyl }+\text{DCU}

Advantages

  • Active esters are crystalline solids , facilitating purification.

  • Stable under storage conditions, with no significant degradation over months .

Comparative Analysis with Other Protecting Groups

TBTCPC’s Boc group offers distinct advantages over alternatives like Fmoc or Z (benzyloxycarbonyl) :

PropertyBoc (TBTCPC-derived)FmocZ
StabilityAcid-labileBase-labileHydrogenolysis
Deprotection ConditionsMild acid (TFA)PiperidineH2_2/Pd-C
CompatibilityOrthogonal to FmocOrthogonal to BocLimited

Scientific Research Applications

Peptide Synthesis

The primary application of tert-butyl 2,4,5-trichlorophenyl carbonate is in the synthesis of N-tert-butoxycarbonyl amino acids. These amino acids serve as crucial intermediates in peptide synthesis due to their protective group that prevents unwanted reactions during multistep processes .

Key Benefits :

  • Protects the amino group during peptide assembly.
  • The Boc group can be easily removed under mild conditions to regenerate free amines for further reactions.

Case Studies and Research Findings

  • Synthesis of Active Esters :
    • By co-extracting N-tert-butoxycarbonyl amino acids and 2,4,5-trichlorophenol from reaction mixtures and treating them with N,N'-dicyclohexylcarbodiimide, researchers have reported high yields of stable crystalline N-tert-butoxycarbonyl amino acid 2,4,5-trichlorophenyl esters .
  • Comparative Analysis :
    • Compared to other protective groups used in peptide synthesis (e.g., benzoyl or Fmoc groups), the tert-butoxycarbonyl group offers unique advantages such as ease of removal and stability under various reaction conditions .

Summary Table of Applications

Application AreaDescriptionKey Benefits
Peptide SynthesisUsed for generating N-tert-butoxycarbonyl amino acidsPrevents side reactions; easily removable group
Formation of Active EstersProduces stable derivatives for peptide couplingHigh yield and stability
Organic ChemistryActs as a reagent for introducing protective groups in various reactionsVersatile application in organic synthesis

Comparison with Similar Compounds

The following table and analysis compare tert-butyl 2,4,5-trichlorophenyl carbonate with structurally or functionally related carbonate esters and Boc-protecting agents.

Table 1: Comparative Analysis of this compound and Analogues

Compound Name CAS Number Molecular Formula Reactivity Profile Selectivity Applications References
This compound 16965-08-5 C₁₁H₁₁Cl₃O₃ High reactivity with α-amino groups; forms stable phenoxycarbamates Selective for amino groups (no reaction with hydroxyl/thiol groups) Pharmaceutical synthesis (e.g., antidepressants, anti-emetics)
Di-tert-butyl dicarbonate (Boc anhydride) 24424-99-5 C₁₀H₁₈O₅ Broad reactivity under basic conditions Less selective; reacts with amines, alcohols, and thiols General Boc protection in peptide synthesis
tert-Butyl p-nitrophenyl carbonate N/A C₁₁H₁₂Cl₃NO₅ Moderate reactivity; forms p-nitrophenoxycarbamates Similar amino selectivity but requires harsher deprotection (e.g., photolysis) Intermediate in organic synthesis
tert-Butyl phenyl carbonate 6627-89-0 C₁₁H₁₄O₃ Lower reactivity due to less electron-withdrawing phenyl group Limited selectivity Less common; niche applications in lab-scale syntheses

Key Findings:

Reactivity and Selectivity: this compound exhibits superior selectivity for α-amino groups compared to di-tert-butyl dicarbonate, which reacts indiscriminately with amines, alcohols, and thiols . The electron-withdrawing trichlorophenyl group enhances its leaving ability, enabling efficient coupling under mild conditions. In contrast, tert-butyl p-nitrophenyl carbonate shows comparable selectivity but requires harsh deprotection methods (e.g., photolysis with trifluoroacetic acid), limiting its utility in sensitive syntheses .

Stability and Applications: The trichlorophenyl derivative’s stability and crystalline byproducts (e.g., phenoxycarbamates) facilitate purification, making it ideal for pharmaceutical applications . Di-tert-butyl dicarbonate remains the gold standard for general Boc protection due to its cost-effectiveness and broad compatibility, despite lower selectivity .

Cost and Availability: this compound is priced at $6.50/5g and $20/25g, reflecting its niche use in high-value syntheses . Di-tert-butyl dicarbonate is more economical for large-scale applications.

Biological Activity

Tert-Butyl 2,4,5-trichlorophenyl carbonate (TBTCPC) is an organic compound with the molecular formula C₁₁H₁₁Cl₃O₃ and a molecular weight of 297.56 g/mol. It is primarily utilized in peptide synthesis as a protecting group for amino acids, specifically to form N-tert-butoxycarbonyl (Boc) amino acids. This article explores the biological activity of TBTCPC, including its mechanisms of action, applications in scientific research, and relevant case studies.

TBTCPC acts as a reagent that introduces the Boc protecting group to amino acids during peptide synthesis. This protection is crucial as it prevents unwanted reactions at the amino group during subsequent synthetic steps. The Boc group can be removed under mild conditions, allowing for the regeneration of free amines necessary for further reactions.

Chemical Reactions

The primary reaction involving TBTCPC is its interaction with amino acids in basic conditions to yield N-tert-butoxycarbonyl amino acids and 2,4,5-trichlorophenol. The reaction can be summarized as follows:

Amino Acid+TBTCPCBaseN t butoxycarbonyl Amino Acid+2 4 5 Trichlorophenol\text{Amino Acid}+\text{TBTCPC}\xrightarrow{\text{Base}}\text{N t butoxycarbonyl Amino Acid}+\text{2 4 5 Trichlorophenol}

Applications in Scientific Research

TBTCPC is predominantly used in peptide chemistry for the synthesis of protected amino acids. These intermediates are essential for constructing polypeptides through various coupling reactions. The compound's ability to react cleanly with amino acids makes it a valuable tool in organic synthesis.

Table 1: Comparison of Protecting Groups in Peptide Synthesis

Protecting GroupCompound NameStabilityRemoval Conditions
BocN-tert-butoxycarbonylModerateAcidic conditions
FmocN-fluorenylmethyloxycarbonylHighBasic conditions
ZBenzyloxycarbonylModerateHydrogenation

Case Studies and Research Findings

  • Synthesis of Peptides : A study demonstrated the effectiveness of TBTCPC in synthesizing various peptides by successfully protecting amino acids during multistep synthesis processes. The use of TBTCPC allowed for high yields and purity of the final peptide products .
  • Comparative Studies : Research comparing TBTCPC with other protecting groups highlighted its unique advantages in terms of reaction conditions and product stability. TBTCPC showed superior performance in reactions requiring mild conditions, making it preferable in sensitive synthetic pathways .
  • Toxicological Assessments : Although specific toxicological data on TBTCPC is limited, general safety measures indicate that compounds with similar structures may pose risks if inhaled or contacted with skin. It is advisable to use personal protective equipment when handling this compound .

Pharmacokinetics

The pharmacokinetics of TBTCPC are not extensively documented; however, its bioavailability and distribution are likely influenced by the nature of the amino acids involved in the reactions. The compound's reactivity suggests that it may undergo rapid transformation into less active forms once incorporated into larger biomolecules.

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed to prepare tert-Butyl 2,4,5-trichlorophenyl carbonate?

The compound is typically synthesized via active ester formation. A standard method involves reacting 2,4,5-trichlorophenol with tert-butyl chloroformate in the presence of a base (e.g., triethylamine or pyridine) in anhydrous solvents like dichloromethane or DMF. This approach minimizes side reactions and ensures high yields . For example, highlights the use of 2,4,5-trichlorophenyl esters as acylating agents, suggesting analogous routes for carbonate formation.

Q. What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : 1^1H NMR identifies tert-butyl protons (δ ~1.3 ppm) and aromatic protons (δ ~6.5–7.5 ppm). 13^{13}C NMR confirms the carbonate carbonyl (δ ~150–155 ppm) .
  • IR Spectroscopy : Strong absorbance at ~1750–1800 cm1^{-1} for the carbonate C=O stretch.
  • Mass Spectrometry : Molecular ion peaks at m/z 301.57 (C11_{11}H11_{11}Cl3_3O3_3) to verify purity .

Q. What are the stability considerations for storing this compound?

Store in airtight, light-resistant containers at room temperature (20–25°C) under inert gas (e.g., nitrogen). Avoid exposure to moisture, strong acids/bases, and oxidizing agents, as these can hydrolyze the carbonate group. recommends similar storage protocols for structurally related compounds .

Advanced Research Questions

Q. How can researchers optimize the coupling efficiency of this compound in peptide synthesis?

  • Solvent Choice : Use polar aprotic solvents (e.g., DMF or THF) to enhance reactivity. notes DMF’s efficacy in acylations .
  • Temperature Control : Reactions at 0–5°C reduce side reactions, while warming to room temperature post-activation improves yield.
  • Base Selection : Triethylamine or DMAP (4-dimethylaminopyridine) accelerates carbonate activation. Excess base neutralizes HCl by-products .

Q. How to address unexpected by-products during the synthesis of this compound?

Common issues include:

  • Hydrolysis Products : Detectable via TLC or HPLC as free 2,4,5-trichlorophenol (retention time shifts). Use anhydrous conditions and molecular sieves to mitigate .
  • Incomplete Activation : Monitor reaction progress with 13^{13}C NMR to confirm carbonate formation. Repurify starting materials if impurities persist .

Q. What strategies can mitigate decomposition of this compound under acidic or basic conditions?

  • Buffered Systems : Use pH-stable buffers (e.g., phosphate) in aqueous-organic biphasic reactions.
  • Protective Groups : Introduce acid-labile tert-butyl groups (e.g., Boc) to shield reactive sites during downstream modifications. demonstrates similar strategies using tert-butyl piperazine derivatives .

Q. Data Contradiction Analysis

Q. How to resolve discrepancies in reported yields for this compound synthesis?

Variations often arise from:

  • Purity of 2,4,5-Trichlorophenol : Impurities (e.g., dichlorophenol isomers) reduce yields. Recrystallize or chromatographically purify the phenol precursor .
  • Solvent Drying : Anhydrous DMF (<50 ppm H2_2O) is critical; residual water hydrolyzes the carbonate.
  • Catalyst Load : Adjust stoichiometry of tert-butyl chloroformate (1.2–1.5 eq.) to ensure complete reaction .

Q. Methodological Tables

Parameter Optimal Conditions References
Reaction Solvent Anhydrous DMF or dichloromethane
Base Triethylamine (2.0 eq.)
Temperature 0°C (activation) → RT (coupling)
Storage Airtight, dark, N2_2 atmosphere, RT

Properties

IUPAC Name

tert-butyl (2,4,5-trichlorophenyl) carbonate
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InChI

InChI=1S/C11H11Cl3O3/c1-11(2,3)17-10(15)16-9-5-7(13)6(12)4-8(9)14/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJFPGBIHDPZHIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)OC1=CC(=C(C=C1Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C11H11Cl3O3
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DSSTOX Substance ID

DTXSID7066140
Record name Carbonic acid, 1,1-dimethylethyl 2,4,5-trichlorophenyl ester
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Molecular Weight

297.6 g/mol
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CAS No.

16965-08-5
Record name Carbonic acid, 1,1-dimethylethyl 2,4,5-trichlorophenyl ester
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Record name tert-Butyl 2,4,5-trichlorophenyl carbonate
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Record name Carbonic acid, 1,1-dimethylethyl 2,4,5-trichlorophenyl ester
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Record name Carbonic acid, 1,1-dimethylethyl 2,4,5-trichlorophenyl ester
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Record name tert-butyl 2,4,5-trichlorophenyl carbonate
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Record name TERT-BUTYL 2,4,5-TRICHLOROPHENYL CARBONATE
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Synthesis routes and methods

Procedure details

T-Butyl 2,4,5-trichlorophenyl carbonate is a known compound and one method for its preparation is described in an article by W. Broadbent, J. S. Morley and B. E. Stone in the Journal of the Chemical Society (C), 1967 pages 2632-2637. Briefly, in this method a solution of phosgene in toluene is treated with 2,4,5-trichlorophenol at -10° C, followed by addition of dimethylaniline at such a rate that the reaction temperature is maintained at 5°-10° C. The mixture is heated to 20°-24° C and maintained at this temperature for 12 hours. The mixture is cooled by addition of ice and the suspension filtered. From the organic layer in the filtrate, 2,4,5-trichlorophenyl chloroformate is isolated. A solution of the crude 2,4,5-trichlorophenyl chloroformate in methylene chloride is reacted with a solution of t-butanol and quinoline in methylene chloride. The reaction mixture is maintained at 20°-24° C for 12 hours. The mixture is cooled by addition of ice and the suspension is filtered. From the organic layer in the filtrate t-butyl 2,4,5-trichlorophenyl carbonate is isolated.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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tert-Butyl 2,4,5-trichlorophenyl carbonate
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tert-Butyl 2,4,5-trichlorophenyl carbonate
tert-Butyl 2,4,5-trichlorophenyl carbonate
tert-Butyl 2,4,5-trichlorophenyl carbonate

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